molecular formula C24H23N5O3S2 B11187578 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one

Cat. No.: B11187578
M. Wt: 493.6 g/mol
InChI Key: LGNUGNGOXNFNBA-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is a complex organic compound that features a combination of benzodioxole, piperazine, benzothiazole, and pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 1,3-benzodioxole and 1,3-benzothiazole derivatives. These intermediates are then subjected to nucleophilic substitution reactions with piperazine and pyrimidinone derivatives under controlled conditions, often involving the use of anhydrous solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H23N5O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C24H23N5O3S2/c30-22-12-17(14-33-24-26-18-3-1-2-4-21(18)34-24)25-23(27-22)29-9-7-28(8-10-29)13-16-5-6-19-20(11-16)32-15-31-19/h1-6,11-12H,7-10,13-15H2,(H,25,27,30)

InChI Key

LGNUGNGOXNFNBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=CC(=O)N4)CSC5=NC6=CC=CC=C6S5

Origin of Product

United States

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